molecular formula C23H30O5 B1667396 Anecortave acetate CAS No. 7753-60-8

Anecortave acetate

Cat. No. B1667396
CAS RN: 7753-60-8
M. Wt: 386.5 g/mol
InChI Key: YUWPMEXLKGOSBF-GACAOOTBSA-N
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Description

Anecortave acetate is a novel angiogenesis inhibitor used in the treatment of the exudative (wet) form of age-related macular degeneration . It is similar in chemical structure to the corticosteroid hydrocortisone acetate but possesses no glucocorticoid activity .


Synthesis Analysis

This compound can be synthesized from a 17-oxosteroid . It can also be derived from cortisol by reducing the 11-beta hydroxyl on cortisol to a double bond between carbons 9 and 11 and the addition of an acetate group to carbon 21 . This results in a molecule with no glucocorticoid or mineralocorticoid activity .


Molecular Structure Analysis

The molecular formula of this compound is C23H30O5 . Its average mass is 386.481 Da and its mono-isotopic mass is 386.209320 Da .


Chemical Reactions Analysis

This compound functions as an antiangiogenic agent, inhibiting blood vessel growth by decreasing extracellular protease expression and inhibiting endothelial cell migration . Its angiostatic activity does not seem to be mediated through any of the commonly known pharmacological receptors .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 386.48 . The exact mass is 386.21 .

Relevant Papers

There are several papers that provide more information about this compound. For instance, a paper titled “this compound as Monotherapy for Treatment of Subfoveal Neovascularization in Age-Related Macular Degeneration” discusses the safety and efficacy of this compound . Another paper titled “Recent Developments in Agents for the Treatment of Age-Related Macular Degeneration and Stargardt Disease” discusses the future directions of this compound .

Mechanism of Action

Target of Action

Anecortave Acetate primarily targets the process of angiogenesis . It is an angiostatic agent, meaning it inhibits the growth of new blood vessels . This makes it particularly useful in treating conditions characterized by abnormal blood vessel growth, such as certain ocular diseases .

Mode of Action

This compound functions by inhibiting blood vessel growth. It achieves this by decreasing the expression of extracellular proteases and inhibiting endothelial cell migration . This unique mode of action allows it to block signals from multiple growth factors, acting downstream and independent of the initiating angiogenic stimuli .

Biochemical Pathways

Pharmacokinetics

It is known that the compound is rapidly hydrolyzed by esterases to pharmacologically active anecortave desacetate, and is further reductively metabolized to one major and several minor products that circulate .

Result of Action

The result of this compound’s action is the inhibition of neovascularization, which is induced by many different angiogenic factors . This leads to a decrease in abnormal blood vessel growth, which can be beneficial in treating conditions such as age-related macular degeneration and glaucoma .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, patient adherence to prescribed therapy can significantly impact the efficacy of the treatment . Additionally, the complexity of a multi-drug regimen can also affect patient compliance and thus the overall effectiveness of the treatment .

properties

IUPAC Name

[2-[(8S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h7,12,17,19,27H,4-6,8-11,13H2,1-3H3/t17-,19+,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWPMEXLKGOSBF-GACAOOTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046805
Record name Anecortave acetate
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Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Anecortave acetate functions as an antiangiogenic agent, inhibiting blood vessel growth by decreasing extracellular protease expression and inhibiting endothelial cell migration. Its angiostatic activity does not seem to be mediated through any of the commonly known pharmacological receptors. (Ophthalmology 2004;111:2316-7) RETAANE blocks signals from multiple growth factors because it acts downstream and independent of the initiating angiogenic stimuli and inhibits angiogenesis subsequent to the angiogenic stimulation.
Record name Anecortave acetate
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CAS RN

7753-60-8
Record name Anecortave
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Record name Anecortave acetate [USAN]
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Record name Anecortave acetate
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Record name 17-α,21-dihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate
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Record name ANECORTAVE ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of anecortave acetate?

A1: While the exact mechanism remains unclear, research suggests that this compound exerts its effects through multiple pathways within the angiogenic cascade. It is believed to primarily function as an angiostatic agent, inhibiting the formation of new blood vessels. []

Q2: How does this compound differ from anti-VEGF agents in its mechanism of action?

A2: Unlike anti-VEGF agents that specifically target vascular endothelial growth factor (VEGF), this compound exhibits a broader mechanism, impacting various points within the angiogenic cascade rather than focusing on a single target. []

Q3: Does this compound influence gelatinase activity in retinoblastoma?

A3: Yes, studies in LH(BETA)T(AG) mice, a model for retinoblastoma, demonstrated that this compound treatment leads to a significant decrease in gelatinase activity one week post-treatment. This finding suggests that modulation of gelatinase activity might contribute to the drug's effect on tumor burden. []

Q4: Has a direct molecular target for this compound been identified?

A4: Yes, recent research using a yeast three-hybrid screen identified phosphodiesterase 6-delta (PDE6D) as a direct binding partner of this compound. PDE6D is involved in various cellular processes, and its overexpression in mouse eyes was found to elevate intraocular pressure (IOP). Interestingly, both this compound and its active metabolite, anecortave desacetate, reversed this IOP elevation. []

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research articles do not explicitly state the molecular formula and weight of this compound. For this information, please refer to chemical databases or the manufacturer's documentation.

Q6: How long do effective levels of this compound persist in the macula after a single posterior juxtascleral depot injection?

A6: Research indicates that effective drug levels are maintained for approximately 6 months following a single posterior juxtascleral depot injection of this compound. []

Q7: What is the active metabolite of this compound?

A7: The active metabolite of this compound is AL-4940. Studies have investigated the transport and partitioning characteristics of AL-4940 in ocular tissues, providing insights into the drug's distribution within the eye. []

Q8: Has this compound shown efficacy in preclinical models of ocular angiogenesis?

A8: Yes, preclinical studies utilizing a rat model of retinopathy of prematurity demonstrated that this compound significantly inhibited pathological retinal angiogenesis without significantly affecting normal intraretinal vessels. []

Q9: Has this compound demonstrated efficacy in treating retinal tumors in animal models?

A9: Yes, studies utilizing the LH(BETA)T(AG) mouse model of retinoblastoma have shown that this compound, both as monotherapy and in combination with carboplatin, significantly reduced tumor burden. [, ]

Q10: What is the preferred method of administration for this compound in treating ocular conditions?

A10: this compound is primarily administered as a posterior juxtascleral depot injection, delivering the drug directly to the target site and maintaining effective concentrations for an extended period. [, ]

Q11: Are there alternative routes of administration for this compound being explored?

A11: Yes, researchers are investigating the potential of an anterior juxtascleral depot injection of this compound for the treatment of glaucoma. Preliminary studies suggest that this method can effectively lower intraocular pressure (IOP) for up to 3 months. [, ]

Q12: What is the safety profile of this compound?

A12: Clinical trials have indicated a favorable safety profile for this compound with no serious treatment-related safety issues identified. []

Q13: Are there any known long-term effects associated with this compound treatment?

A13: The long-term effects of this compound are still being investigated. Continuous monitoring and further research are essential to fully understand the potential long-term impact of this drug.

Q14: Does this compound stimulate the growth of uveal melanoma cells in vitro?

A14: Studies examining the effect of this compound on uveal melanoma cell lines in vitro found no evidence of tumor cell growth stimulation. [] This finding suggests that it may be safe to use this compound to treat radiation retinopathy following uveal melanoma irradiation.

Q15: What are some alternative treatment options for conditions like AMD and retinoblastoma?

A15: Alternative therapies for AMD and retinoblastoma include:

  • AMD: Photodynamic therapy with verteporfin, anti-VEGF agents (e.g., pegaptanib, ranibizumab, bevacizumab), thermal laser photocoagulation. [, , , , ]
  • Retinoblastoma: Chemotherapy, external beam radiation therapy, plaque brachytherapy. [, ]

Q16: What are the potential advantages and disadvantages of this compound compared to other treatment options?

A16:

  • Extended duration of action with a 6-month retreatment interval compared to more frequent injections required for some anti-VEGF agents. [, ]
  • Favorable safety profile with no serious treatment-related adverse events reported in clinical trials. [, ]
  • Limited efficacy compared to newer anti-VEGF therapies in terms of visual acuity improvement in AMD treatment. [, ]
  • Requires a posterior juxtascleral depot injection, which is a more invasive procedure than topical application. []

Q17: Are there any specific tools or resources available for researchers studying this compound?

A17: Researchers can access various resources for studying this compound, including:

  • Animal models: LH(BETA)T(AG) mice for retinoblastoma research. [, , , ]

Q18: What are some of the key milestones in the development and research of this compound?

A18:

  • Preclinical studies: Demonstrated antiangiogenic efficacy in various animal models of ocular diseases, including retinopathy of prematurity and choroidal neovascularization. [, ]
  • Phase II clinical trials: Showed promising results in stabilizing vision and inhibiting lesion growth in patients with AMD. []
  • Phase III clinical trials: While this compound did not meet the primary endpoint of non-inferiority to verteporfin in one trial, it highlighted the importance of exploring alternative administration routes and treatment combinations. []
  • Identification of PDE6D as a molecular target: Provides valuable insights into the drug's mechanism of action and opens new avenues for research and development. []

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